molecular formula C20H23N5O B11192762 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine

1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine

Cat. No.: B11192762
M. Wt: 349.4 g/mol
InChI Key: IAUFUEMGRQCKIQ-UHFFFAOYSA-N
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Description

1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, a pyridine moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(pyridin-2-yl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H23N5O/c1-16-5-7-17(8-6-16)20-22-19(26-23-20)9-11-24-12-14-25(15-13-24)18-4-2-3-10-21-18/h2-8,10H,9,11-15H2,1H3

InChI Key

IAUFUEMGRQCKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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